3-(4,4-Dimethylcyclohexyl)phenol
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Overview
Description
3-(4,4-Dimethylcyclohexyl)phenol is a phenolic compound with the molecular formula C₁₄H₂₀O and a molecular weight of 204.308 g/mol . This compound is characterized by a phenol group attached to a cyclohexyl ring that is substituted with two methyl groups at the 4-position. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Dimethylcyclohexyl)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chloromethylbenzene with a nucleophile under high-temperature conditions (around 340°C) to yield a mixture of methylbenzenols . Another approach involves the Ullmann reaction, where 4-iodophenol reacts with a co-reagent like 3-methoxyphenol in the presence of a copper catalyst, followed by demethylation with hydrobromic acid in acetic acid .
Industrial Production Methods
Industrial production methods for phenolic compounds often involve large-scale nucleophilic aromatic substitution reactions. These methods typically require stringent reaction conditions, including high temperatures and the use of strong nucleophiles to achieve the desired substitution on the aromatic ring .
Chemical Reactions Analysis
Types of Reactions
3-(4,4-Dimethylcyclohexyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents such as sodium borohydride.
Electrophilic Aromatic Substitution: The phenol group activates the aromatic ring towards electrophilic substitution reactions, such as nitration and bromination.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride.
Electrophilic Substitution: Nitric acid for nitration, bromine water for bromination.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Electrophilic Substitution: 2-nitrophenol, 4-nitrophenol, 2,4,6-tribromophenol.
Scientific Research Applications
3-(4,4-Dimethylcyclohexyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4,4-Dimethylcyclohexyl)phenol involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The hydroxyl group on the phenol activates the aromatic ring, making it more susceptible to electrophilic attack.
Oxidation-Reduction Reactions: The phenol group can undergo redox reactions, forming quinones and hydroquinones, which play a role in various biological processes.
Comparison with Similar Compounds
3-(4,4-Dimethylcyclohexyl)phenol can be compared with other phenolic compounds, such as:
Phenol: The simplest phenolic compound with a hydroxyl group attached to a benzene ring.
4-Methylphenol (p-Cresol): A phenol derivative with a methyl group at the para position.
2,4,6-Tribromophenol: A phenol derivative with three bromine atoms at the 2, 4, and 6 positions.
The uniqueness of this compound lies in its cyclohexyl ring substituted with two methyl groups, which imparts specific properties and reactivity to the compound.
Properties
Molecular Formula |
C14H20O |
---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
3-(4,4-dimethylcyclohexyl)phenol |
InChI |
InChI=1S/C14H20O/c1-14(2)8-6-11(7-9-14)12-4-3-5-13(15)10-12/h3-5,10-11,15H,6-9H2,1-2H3 |
InChI Key |
UEXIVMOXHFSMIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C2=CC(=CC=C2)O)C |
Origin of Product |
United States |
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